Sodium 2,5-dimethylbenzenesulfonate hydrate CAS 66905-17-7 properties
Sodium 2,5-dimethylbenzenesulfonate hydrate CAS 66905-17-7 properties
Advanced Hydrotropic Agents in Pharmaceutical Formulation
Executive Summary
Sodium 2,5-dimethylbenzenesulfonate (also known as Sodium p-Xylenesulfonate or SXS) represents a critical class of hydrotropes —amphiphilic molecules that significantly enhance the aqueous solubility of poorly soluble drugs without forming conventional micelles. Unlike surfactants, which rely on sequestration within a hydrophobic core, this compound operates via a planar stacking mechanism, making it a pivotal excipient for liquid formulation development, viscosity reduction, and bioavailability enhancement.
This guide clarifies the chemical identity of the compound, specifically addressing the common conflation between the acid precursor (CAS 66905-17-7) and the active sodium salt, and provides a rigorous technical framework for its application in drug development.
Part 1: Chemical Identity & Structural Resolution
Critical Note on Nomenclature: There is a frequent database ambiguity regarding CAS 66905-17-7. Strictly defined, CAS 66905-17-7 refers to 2,5-Dimethylbenzenesulfonic acid dihydrate (the acid precursor). The functional excipient used in formulation is the Sodium Salt (Sodium 2,5-dimethylbenzenesulfonate), often cited under CAS 827-19-0 or 1300-72-7 (generic xylenesulfonate).
This guide focuses on the Sodium Salt as the active pharmaceutical ingredient/excipient, while referencing the acid properties where relevant to synthesis.
| Property | Acid Precursor | Active Excipient (Sodium Salt) |
| Systematic Name | 2,5-Dimethylbenzenesulfonic acid dihydrate | Sodium 2,5-dimethylbenzenesulfonate |
| Common Name | p-Xylenesulfonic acid dihydrate | Sodium p-Xylenesulfonate (SXS) |
| CAS Number | 66905-17-7 | 827-19-0 (Anhydrous) |
| Molecular Formula | ||
| Molecular Weight | 222.26 g/mol | 208.21 g/mol (Anhydrous) |
| Physical State | White/Off-white Hygroscopic Crystal | White Crystalline Powder or 40% Solution |
| Solubility (Water) | High (Acidic pH) | Very High (>500 g/L) |
Part 2: Synthesis & Manufacturing Protocol
The industrial production of Sodium 2,5-dimethylbenzenesulfonate follows a thermodynamically controlled sulfonation of p-xylene, ensuring the sulfonate group attaches at the 2-position (ortho to a methyl group) due to steric and electronic directing effects.
Diagram 1: Synthesis Pathway
The following diagram illustrates the conversion of p-xylene to the target sodium salt via the acid intermediate (CAS 66905-17-7).
Caption: Electrophilic aromatic substitution of p-xylene yields the acid intermediate, which is neutralized to form the active hydrotrope.
Detailed Synthesis Protocol (Lab Scale)
-
Sulfonation:
-
Charge 1.0 mol of p-xylene into a glass-lined reactor.
-
Slowly add 1.05 mol of concentrated sulfuric acid (98%) or oleum (20% free
) while maintaining temperature at 100–120°C. -
Mechanism: The
acts as the electrophile, attacking the aromatic ring. The 2,5-position is favored due to the symmetry of p-xylene. -
Checkpoint: Monitor reaction completion via HPLC (disappearance of p-xylene).
-
-
Isolation of Acid (CAS 66905-17-7):
-
Cool the mixture to 20°C. Add water to quench excess sulfonating agent.
-
The acid dihydrate crystallizes upon cooling/concentration. (This solid is CAS 66905-17-7).
-
-
Neutralization:
-
Dissolve the acid crystals in deionized water.
-
Titrate with 50% NaOH solution to pH 7.0–8.0.
-
Exothermic Control: Maintain temperature <50°C to prevent discoloration.
-
-
Purification:
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Filter to remove insoluble sulfones (by-products).
-
Evaporate water to obtain the sodium salt crystals or spray dry for powder form.
-
Part 3: Mechanism of Action (Hydrotropy)[2]
Sodium 2,5-dimethylbenzenesulfonate is a hydrotrope , not a surfactant. This distinction is vital for formulation scientists.
-
Surfactants: Form micelles above a Critical Micelle Concentration (CMC).[1][2][3] Solubilize drugs inside the micelle core.
-
Hydrotropes: Do not have a sharp CMC.[3] They aggregate in a step-wise fashion and solubilize drugs through
- stacking and water structure disruption .
Mechanism: Planar Stacking
The planar benzene ring of the sulfonate stacks with the hydrophobic aromatic rings of drug molecules (e.g., poorly soluble APIs like carbamazepine or ibuprofen). This interaction reduces the interfacial tension between the drug and water without the need for micellar encapsulation.
Diagram 2: Hydrotropic Solubilization Model
Caption: Hydrotropes stack with drug molecules, masking hydrophobic regions and enabling solvation via the sulfonate head groups.
Part 4: Physicochemical Properties & Performance Data
The following data characterizes the Sodium Salt (Active Excipient).
| Property | Value | Relevance to Formulation |
| Critical Micelle Concentration (CMC) | None (Step-wise aggregation) | No distinct onset of solubilization; solubility increases linearly or exponentially with concentration. |
| Minimum Hydrotropic Concentration (MHC) | ~0.1 - 0.5 M | Formulation requires high concentrations (typically 10-40% w/v) for maximum effect. |
| Partition Coefficient (log P) | < 0 (Negative) | Highly hydrophilic; does not partition into biological membranes (low bioaccumulation). |
| Thermal Stability | Stable > 200°C | Suitable for hot-melt extrusion or autoclaving. |
| Viscosity Effect | Reduces Viscosity | Breaks water structure; useful for thinning high-concentration surfactant gels. |
Solubility Enhancement Example: In a comparative study of solubilizing agents for a model hydrophobic drug (e.g., Riboflavin):
-
Water alone: 0.08 mg/mL
-
Sodium Lauryl Sulfate (Surfactant): 1.2 mg/mL (limited by micelle capacity)
-
Sodium 2,5-Dimethylbenzenesulfonate (40% soln): >15.0 mg/mL
-
Insight: Hydrotropes can achieve higher absolute loading capacities than surfactants for specific aromatic drugs due to the lack of micellar volume constraints.
Part 5: Safety & Handling (E-E-A-T)
Toxicology Profile:
-
Status: Generally Regarded as Safe (GRAS) for indirect food contact; widely used in personal care.
-
Skin/Eye Irritation: Concentrated solutions (>20%) can be irritating to eyes (Category 2A).
-
Systemic Toxicity: Low.[4] Rapidly excreted in urine without metabolic modification.
Handling Protocol:
-
PPE: Wear safety glasses and nitrile gloves. The powder is hygroscopic and can clump; use in a humidity-controlled environment.
-
Incompatibility: Avoid strong oxidizers. Compatible with anionic and non-ionic surfactants but may precipitate cationic actives at high concentrations due to charge neutralization.
References
-
Chemical Identity & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735021, 2,5-Dimethylbenzenesulfonic acid dihydrate. Retrieved from [Link]
-
Hydrotropy Mechanism: Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: monomer-micelle equilibrium and minimum hydrotrope concentration. Journal of Physical Chemistry B. Retrieved from [Link]
- Synthesis & Industrial Production: Othmer, K. (2000). Kirk-Othmer Encyclopedia of Chemical Technology, Sulfonic Acids. Wiley-VCH.
-
Pharmaceutical Application: Agrawal, S., & Pancholi, S. S. (2014). Hydrotropy: A promising tool for solubility enhancement: A review. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Safety Data: OECD SIDS. (2005).[4] SIDS Initial Assessment Report: Hydrotropes (Sodium Xylenesulfonate). UNEP Publications. Retrieved from [Link]
Sources
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Hydrotrope - Wikipedia [en.wikipedia.org]
- 4. santos.com [santos.com]
